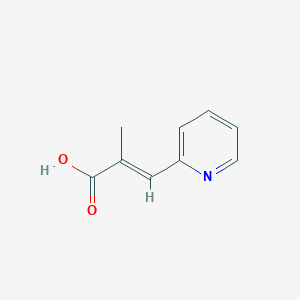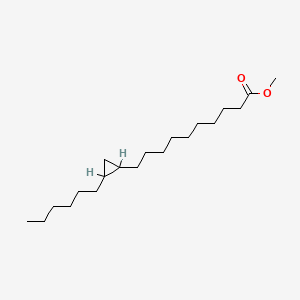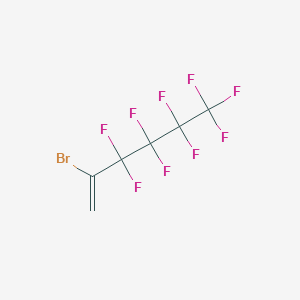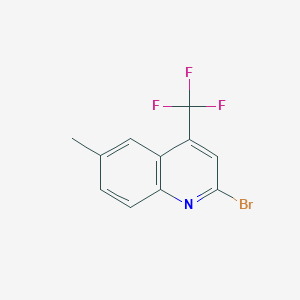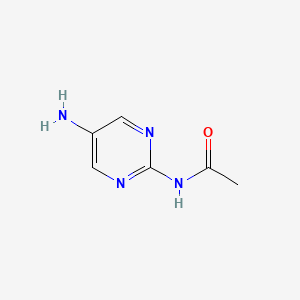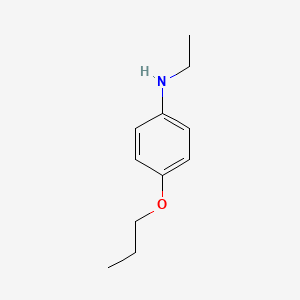
1,2,2-Tribromo-1H,1H-perfluorodecane
Overview
Description
Molecular Structure Analysis
The molecular structure of 1,2,2-Tribromo-1H,1H-perfluorodecane consists of a carbon backbone with fluorine and bromine atoms attached. The presence of these atoms gives the compound its unique properties .Physical And Chemical Properties Analysis
This compound has a density of 2.2±0.1 g/cm3 . Its boiling point is 202.8±8.0 °C at 760 mmHg . The vapour pressure is 0.4±0.4 mmHg at 25°C . The compound has a molar refractivity of 54.3±0.3 cm3 . It has no H bond acceptors or donors . The polar surface area is 0 Å2 and the polarizability is 21.5±0.5 10-24 cm3 . The surface tension is 25.9±3.0 dyne/cm .Scientific Research Applications
Environmental Persistence and Degradation
Polyfluoroalkyl chemicals, including perfluoroalkyl moieties, have been extensively used in industrial and commercial applications due to their resistance to degradation and unique chemical properties. Research on microbial degradation of these substances highlights the environmental persistence and the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) through degradation processes. Understanding the degradation pathways and environmental fate of such chemicals is crucial for assessing their impact and managing their use and disposal (Liu & Avendaño, 2013).
Health and Environmental Risks of Fluorinated Alternatives
The quest for alternatives to PFASs has led to the development of novel fluorinated compounds. However, these alternatives have raised concerns regarding their potential environmental and health risks. Studies suggest that some of these novel fluorinated alternatives may exhibit similar or even more severe toxicities compared to legacy PFASs, indicating the need for thorough toxicological evaluation before considering them as safe replacements (Wang et al., 2019).
Water Treatment and Contaminant Removal
Given the widespread detection of PFASs in aquatic environments, including drinking water, understanding the effectiveness of water treatment methods in removing these substances is of paramount importance. Studies indicate that conventional water treatment processes may not substantially remove PFASs. However, activated carbon adsorption, ion exchange, and high-pressure membrane filtration show promise in controlling these contaminants, which is relevant for managing the presence of chemicals like 1,2,2-Tribromo-1H,1H-perfluorodecane in water supplies (Rahman, Peldszus, & Anderson, 2014).
properties
IUPAC Name |
9,9,10-tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Br3F17/c11-1-2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAHWGDHPZKEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Br3F17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895346 | |
| Record name | 9,9,10-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59665-26-8 | |
| Record name | 9,9,10-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



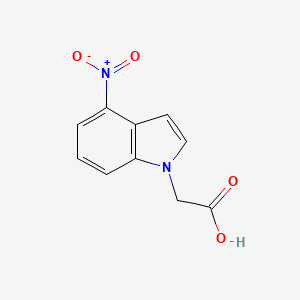
![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B3146261.png)
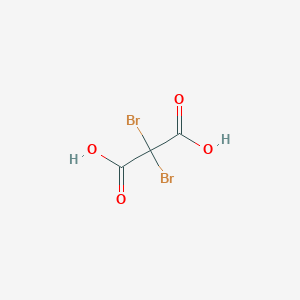
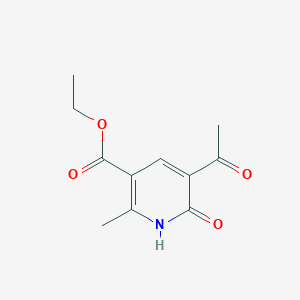
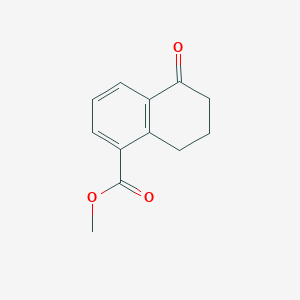
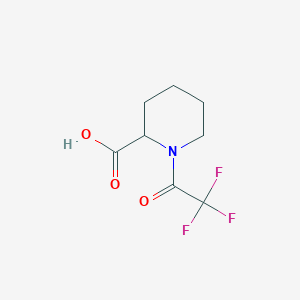
![2-[(2-Nitrophenyl)methoxy]benzoic acid](/img/structure/B3146308.png)

